

A Comprehensive Pharmacological Profile of Ludaconitine and its Analogue, Lappaconitine

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Compound of Interest

Compound Name: Ludaconitine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a detailed overview of the pharmacological properties of **Ludaconitine** and its closely related analogue, Lappaconitine. Due to a significant scarcity of published research on **Ludaconitine**, this document focuses primarily on the extensive pharmacological data available for Lappaconitine, a C19 diterpenoid alkaloid with a similar chemical backbone. Lappaconitine has demonstrated significant analgesic, anti-inflammatory, anti-arrhythmic, and antiepileptic properties, primarily through its action as a voltage-gated sodium channel blocker. This guide synthesizes the current understanding of its mechanism of action, pharmacokinetics, and toxicology, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Ludaconitine: Current State of Research

Ludaconitine (CAS 82144-72-7) is a diterpenoid alkaloid isolated from plants of the Aconitum genus, such as Aconitum spicatum.^[1] Despite its availability from chemical suppliers for research purposes, the pharmacological profile of **Ludaconitine** remains largely uncharacterized in publicly available scientific literature. To date, the primary reported biological activity is its antileishmanial effect, with an IC₅₀ of 36.10 µg/mL.^{[1][2]} Further in-depth studies on its mechanism of action, pharmacokinetics, and toxicology are required to fully understand its therapeutic potential.

Given the limited data on **Ludaconitine**, the remainder of this guide will focus on the comprehensive pharmacological profile of Lappaconitine, a structurally similar and extensively studied C19 diterpenoid alkaloid from *Aconitum sinomontanum*.^{[3][4]}

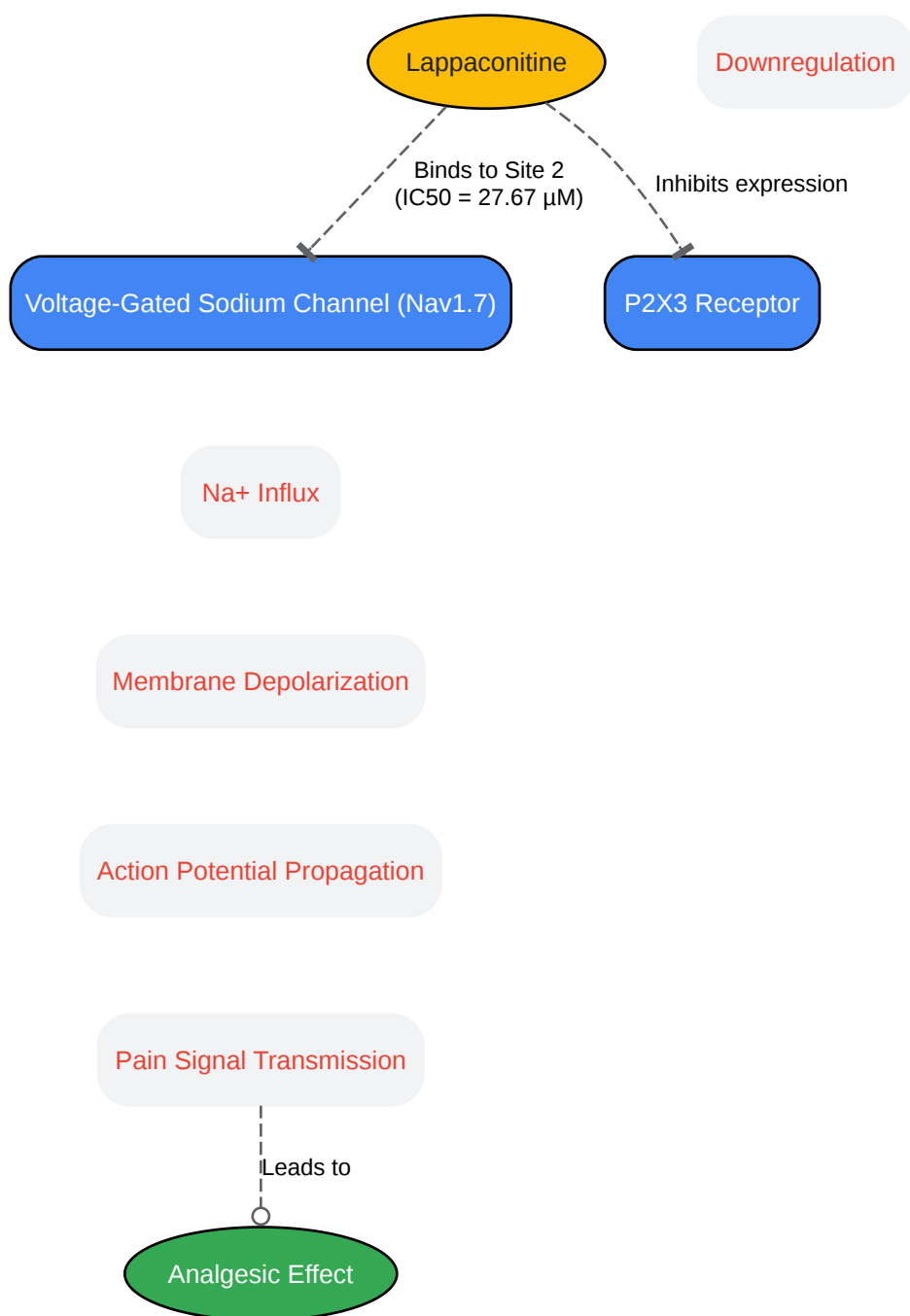
Lappaconitine: A Detailed Pharmacological Profile

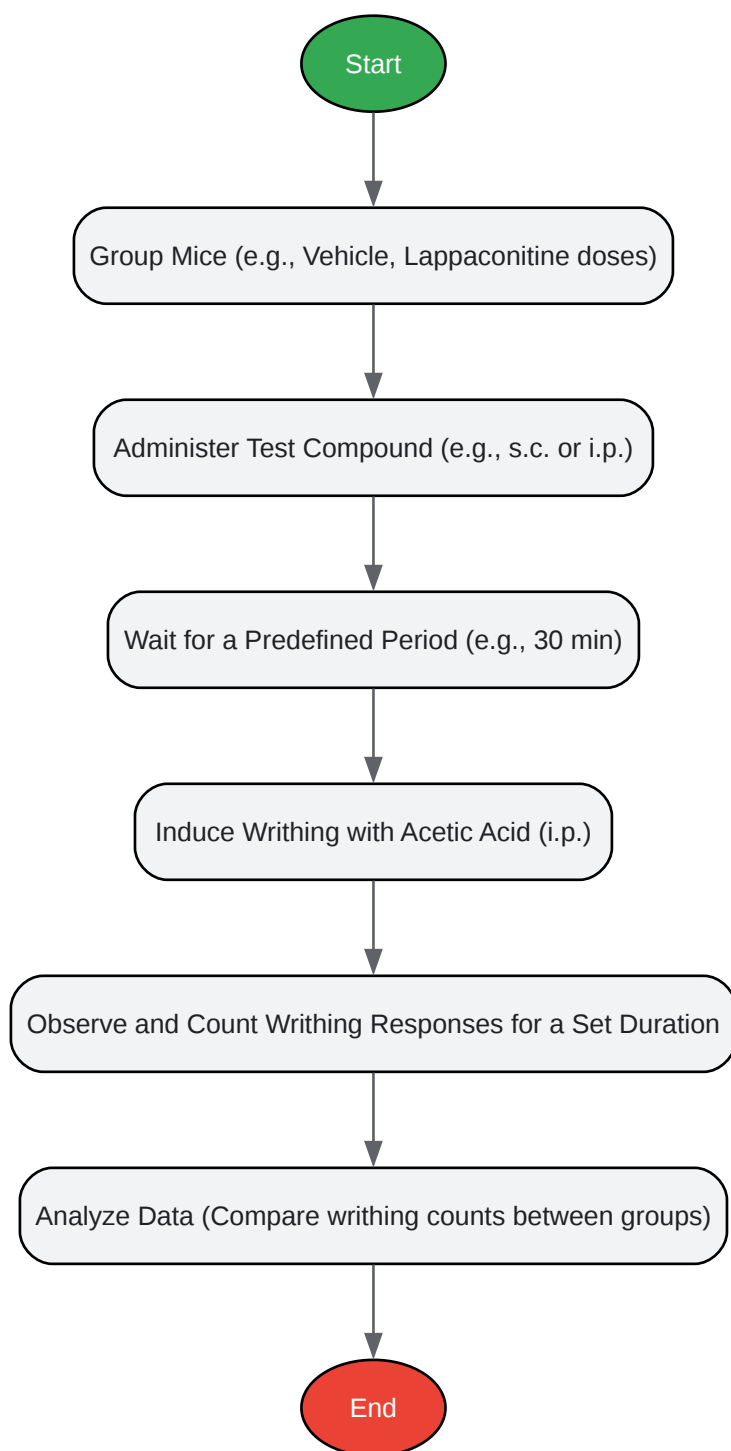
Lappaconitine (CAS 32854-75-4) is a C19 diterpenoid alkaloid that has been investigated for its therapeutic potential in a variety of conditions.^{[4][5]} It is known to possess analgesic, antinociceptive, anti-inflammatory, anti-arrhythmic, and antiepileptic/anticonvulsant activities.^[5]

Mechanism of Action

The primary mechanism of action of Lappaconitine is the blockade of voltage-gated sodium channels (VGSCs).^[6] It is classified as a Class I antiarrhythmic agent.^[5] Lappaconitine binds to neurotoxin site 2 on the sodium channel, leading to an inhibition of sodium ion influx.^[5] This action reduces cell excitability and slows the conduction velocity of nerve impulses, which is the basis for its analgesic, anti-arrhythmic, and anticonvulsant effects.^[6] Specifically, it has been shown to be an inhibitor of the human voltage-gated sodium channel Nav1.7, with an IC₅₀ of 27.67 μ M.^[7] The blockade of VGSCs by Lappaconitine is use-dependent, meaning its inhibitory effect is more pronounced at higher frequencies of nerve stimulation.^{[3][6]}

In addition to its effects on sodium channels, Lappaconitine's analgesic properties may also be mediated by the downregulation of P2X3 receptor expression in dorsal root ganglion neurons and the stimulation of spinal dynorphin A expression.^{[5][7]} Its anti-inflammatory effects are thought to be independent of the pituitary-adrenal axis.





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